molecular formula C27H23N5O3 B14118184 N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide

Cat. No.: B14118184
M. Wt: 465.5 g/mol
InChI Key: BBENWFRZGDVTRF-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide is a complex organic compound that features multiple functional groups, including furan, pyrazole, pyrimidine, and amide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via condensation reactions with appropriate reagents.

    Attachment of the Furan Ring: The furan ring can be attached through electrophilic aromatic substitution or other suitable methods.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under suitable conditions.

    Reduction: The pyrimidine and amide groups can be reduced using reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide
  • N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide

Uniqueness

The unique combination of functional groups in N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-phenylbutanamide provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H23N5O3

Molecular Weight

465.5 g/mol

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide

InChI

InChI=1S/C27H23N5O3/c33-25(15-7-11-19-9-3-1-4-10-19)29-24-17-22(23-14-8-16-35-23)31-32(24)27-28-21(18-26(34)30-27)20-12-5-2-6-13-20/h1-6,8-10,12-14,16-18H,7,11,15H2,(H,29,33)(H,28,30,34)

InChI Key

BBENWFRZGDVTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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